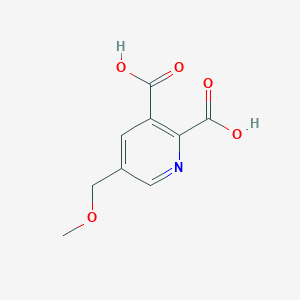

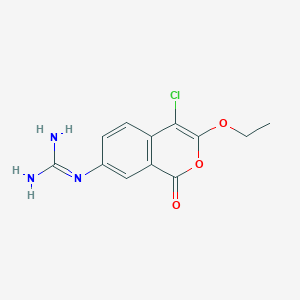

2-氨基-5,6-二氯-3(4H)-喹唑啉乙酸甲酯单氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

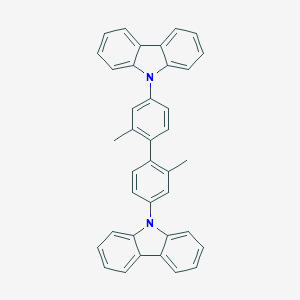

The synthesis of quinazoline derivatives often involves the construction of the quinazoline ring via condensation reactions, starting from available and functionalized precursors. While the exact synthesis method for this specific compound is not detailed in the papers reviewed, similar compounds have been synthesized through efficient methods suitable for large-scale manufacturing, utilizing readily available starting materials (Bänziger et al., 2000).

Molecular Structure Analysis

Quinazoline derivatives display a wide range of molecular structures, contributing to their diverse chemical reactivity and biological activities. Structural elucidation typically involves NMR, IR, and sometimes X-ray crystallography. For compounds within this family, structural features often include the presence of substituents on the quinazoline ring that significantly affect their physical and chemical properties (Kornicka, Sa̧czewski, & Gdaniec, 2004).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. These reactions enable the synthesis of complex molecules with potential pharmaceutical applications. The chloro and amino groups in 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide suggest reactivity conducive to nucleophilic substitution and potential for further functionalization (Maluleka & Mphahlele, 2013).

科学研究应用

合成和药理潜力

2-氨基-5,6-二氯-3(4H)-喹唑啉乙酸甲酯单氢溴酸盐是属于喹唑啉家族的化合物,已被广泛研究其多样的药理潜力。研究论文已经展示了合成喹唑啉衍生物及其潜在应用的各种方法:

实用和大规模合成

Bänziger等人(2000)的研究概述了一种用于大规模合成喹唑啉衍生物的实用方法,强调了这些化合物在制药制造中的重要性(Bänziger等人,2000)。

作为平滑肌收缩抑制剂的潜力

Akgün等人(1988)合成了各种3-取代喹唑啉二酮,展示了它们对平滑肌收缩功能的抑制作用。这表明在涉及平滑肌活动的疾病中具有潜在的治疗应用(Akgün等人,1988)。

镇痛活性

Saad等人(2011)探索了新的含喹唑啉基团的吡唑和三唑的合成,并评估了它们的镇痛活性。这项研究有助于了解喹唑啉衍生物的镇痛潜力(Saad et al., 2011)。

抗菌特性

Kapoor等人(2017)进行了一项关于喹唑啉酮肽衍生物的合成和抗菌评价的研究。研究结果显示,这些衍生物对革兰氏阳性和革兰氏阴性细菌表现出中等到显著的抗菌活性,表明它们在抗菌治疗中的潜在用途(Kapoor et al., 2017)。

属性

IUPAC Name |

methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRMJCGZUFXWLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrCl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)

![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)

![(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B52194.png)

![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)